Borapetoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

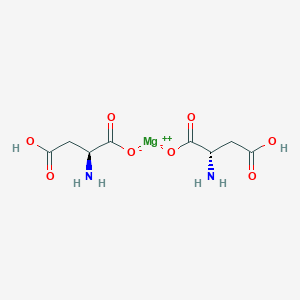

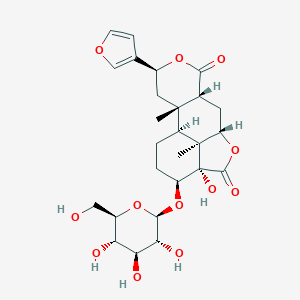

Borapetoside is a chemical compound with the molecular formula C26H34O12 . It is a type of furanoditerpene that can be extracted from Tinospora crispa .

Synthesis Analysis

The synthesis of Borapetoside involves the isolation of clerodane diterpenoids from the vine and leaves of Tinospora crispa . The chemical structures and absolute stereochemical configurations of all the compounds were established by spectroscopic methods and single-crystal X-ray diffraction analysis combined with electronic circular dichroism (ECD) analysis .Molecular Structure Analysis

The molecular structure of Borapetoside A is defined by 13 stereocentres . The relative configuration at C-12 in the known diterpenoid Borapetoside E, the major component of the plant, was established with the aid of a molecular model .Chemical Reactions Analysis

While specific chemical reactions involving Borapetoside are not well-documented, it’s known that Borapetoside E significantly reduced serum glucose levels in alloxan-induced hyperglycemic mice and db/db type 2 diabetic mice .Physical And Chemical Properties Analysis

Borapetoside A has a molecular weight of 538.6 Da . It is a powder that should be stored at 28°C in a dry place .Aplicaciones Científicas De Investigación

Hypoglycemic Effects and Diabetes Treatment

Borapetoside, particularly borapetoside A and C, have shown significant hypoglycemic effects. In studies, these compounds were found to increase glycogen content and decrease plasma glucose concentration in both in vitro and in vivo models. These effects are mediated through both insulin-dependent and insulin-independent pathways, indicating their potential in the treatment of diabetes. Borapetoside A, for example, has been shown to enhance glucose utilization in peripheral tissues, reduce hepatic gluconeogenesis, and activate the insulin signaling pathway (Ruan, Lam, Lee, & Su, 2013). Similarly, borapetoside C improves insulin sensitivity and increases glucose utilization, which can delay the development of insulin resistance (Ruan, Lam, Chi, Lee, & Su, 2012).

Metabolic Syndrome and Obesity

Borapetoside E has been identified for its therapeutic effects in high-fat-diet-induced obesity in mice. It not only improves hyperglycemia and insulin resistance but also addresses hepatic steatosis and hyperlipidemia. These effects are comparable to or better than those of the drug metformin. Borapetoside E also suppresses the expression of sterol regulatory element binding proteins and their target genes related to lipid synthesis (Xu, Niu, Gao, Wang, Qin, Lu, Hu, Peng, Liu, & Xiong, 2017).

Inhibition of Digestive Enzymes

Borapetoside C has been observed as a potent inhibitor of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. This suggests its role in managing postprandial blood glucose levels, making it a potential candidate for managing diabetes mellitus (Hamid, Yusoff, Liu, & Karim, 2015).

Antioxidant Properties

Research has also highlighted the antioxidant properties of compounds in Tinospora crispa, such as borapetosides B and C. These compounds exhibit radical scavenging properties, indicating their potential role in protecting against oxidative stress (Cavin, Hostettmann, Dyatmyko, & Potterat, 1998).

Cardiac Effects

A study on Tinospora crispa extract, which includes borapetosides, found that it causes an increase in the force of contraction of the isolated left atrium in rats. This suggests a potential role in cardiac function regulation (Praman, Mulvany, Williams, Andersen, & Jansakul, 2013).

Safety And Hazards

Direcciones Futuras

Propiedades

Número CAS |

100202-29-7 |

|---|---|

Nombre del producto |

Borapetoside |

Fórmula molecular |

C26H34O12 |

Peso molecular |

538.5 g/mol |

Nombre IUPAC |

(1S,2S,4S,7R,9S,12S,13S,16S)-4-(furan-3-yl)-12-hydroxy-2,16-dimethyl-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadecane-6,11-dione |

InChI |

InChI=1S/C26H34O12/c1-24-8-13(11-5-6-34-10-11)35-21(31)12(24)7-17-25(2)15(24)3-4-16(26(25,33)23(32)38-17)37-22-20(30)19(29)18(28)14(9-27)36-22/h5-6,10,12-20,22,27-30,33H,3-4,7-9H2,1-2H3/t12-,13-,14+,15-,16-,17-,18+,19-,20+,22-,24+,25-,26-/m0/s1 |

Clave InChI |

GCXIISSOWSXMCD-MZYRCUENSA-N |

SMILES isomérico |

C[C@@]12C[C@H](OC(=O)[C@@H]1C[C@H]3[C@@]4([C@H]2CC[C@@H]([C@@]4(C(=O)O3)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C6=COC=C6 |

SMILES |

CC12CC(OC(=O)C1CC3C4(C2CCC(C4(C(=O)O3)O)OC5C(C(C(C(O5)CO)O)O)O)C)C6=COC=C6 |

SMILES canónico |

CC12CC(OC(=O)C1CC3C4(C2CCC(C4(C(=O)O3)O)OC5C(C(C(C(O5)CO)O)O)O)C)C6=COC=C6 |

Sinónimos |

borapetoside A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[N-(2-Cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate](/img/structure/B8357.png)

![6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B8365.png)

![2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol](/img/structure/B8372.png)